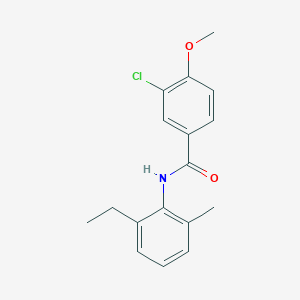

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

CAS No.: 461410-44-6

Cat. No.: VC16031971

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461410-44-6 |

|---|---|

| Molecular Formula | C17H18ClNO2 |

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C17H18ClNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20) |

| Standard InChI Key | MMWMHLFFWOXGER-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₁₈ClNO₂, featuring:

-

A benzamide backbone with 3-chloro and 4-methoxy substituents.

-

An N-(2-ethyl-6-methylphenyl) group, introducing steric and electronic modifications.

Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C | |

| InChI Key | MMWMHLFFWOXGER-UHFFFAOYSA-N | |

| Molecular Weight | 303.8 g/mol |

Predicted Physicochemical Properties

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 304.10988 | 169.9 |

| [M+Na]+ | 326.09182 | 185.2 |

| [M-H]- | 302.09532 | 175.0 |

| Data derived from ion mobility spectrometry predictions . |

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions:

-

Amidation: 5-Chloro-2-methoxybenzoic acid reacts with 2-ethyl-6-methylaniline using coupling agents like ethyl chloroformate .

-

Purification: Crystallization from methanol yields the final product with >90% purity.

Key Intermediate

-

5-Chloro-2-methoxybenzoic acid: Serves as the acylating agent.

-

2-Ethyl-6-methylaniline: Introduces the branched alkyl substituent, enhancing lipophilicity .

Physicochemical Properties

Solubility and Lipophilicity

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and dichloromethane.

Stability

-

Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond .

Biological Activity and Applications

Enzyme Inhibition

-

Tubulin Binding: Molecular docking suggests interaction with the colchicine-binding site, a mechanism observed in analogs .

-

Dopamine/Serotonin Receptors: Similar N-substituted benzamides show dual antagonism at D₂ and 5-HT₃ receptors .

Comparative Analysis with Analogs

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The 2-ethyl-6-methyl group enhances metabolic stability compared to simpler aryl analogs .

-

Prodrug Potential: Methoxy groups can be demethylated in vivo to active phenolic metabolites .

Material Science

-

Coordination Chemistry: The amide and chloro groups may facilitate metal chelation for catalytic applications .

Challenges and Future Directions

-

Toxicity Concerns: Cytotoxicity in macrophage models (CC₅₀: ~10 µM) limits therapeutic utility .

-

Synthetic Scalability: Multi-step synthesis complicates large-scale production .

-

Unresolved Questions:

-

Pharmacokinetic profile (e.g., bioavailability, half-life).

-

Target specificity against off-pathway enzymes.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume